molecular formula C11H11NO3 B6202331 [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol CAS No. 1892451-78-3

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B6202331
CAS No.: 1892451-78-3
M. Wt: 205.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is an organic compound that features a methanol group attached to an oxazole ring, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which then undergoes cyclization in the presence of an oxidizing agent to yield the oxazole ring. The final step involves the reduction of the oxazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: [5-(4-carboxyphenyl)-1,3-oxazol-2-yl]methanol.

    Reduction: [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanamine.

    Substitution: [5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]methanol.

Scientific Research Applications

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxazole ring can interact with nucleophilic sites in proteins, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-methoxyphenyl)-1H-indole-2-yl]methanol
  • [5-(4-methoxyphenyl)-1H-imidazole-2-yl]methanol

Uniqueness

Compared to similar compounds, [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is unique due to its oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1892451-78-3

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.